molecular formula C7H6F3IN2O2 B13626359 ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13626359
M. Wt: 334.03 g/mol
InChI Key: DOWQTWRHTNKXHS-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a fascinating chemical compound with a unique structure that includes an iodine atom, a trifluoromethyl group, and a pyrazole ring.

Preparation Methods

The synthesis of ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable pyrazole precursor with iodine and trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound’s properties make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its electron-withdrawing properties, affecting its reactivity and interactions with other molecules. These interactions can influence various biological pathways and processes, making the compound a valuable tool in research .

Comparison with Similar Compounds

Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine:

    Trifluoromethylpyridines: These compounds also contain the trifluoromethyl group and are used in various agrochemical and pharmaceutical applications

The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications across different scientific fields.

Properties

Molecular Formula

C7H6F3IN2O2

Molecular Weight

334.03 g/mol

IUPAC Name

ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C7H6F3IN2O2/c1-2-15-6(14)4-3(11)5(13-12-4)7(8,9)10/h2H2,1H3,(H,12,13)

InChI Key

DOWQTWRHTNKXHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1I)C(F)(F)F

Origin of Product

United States

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